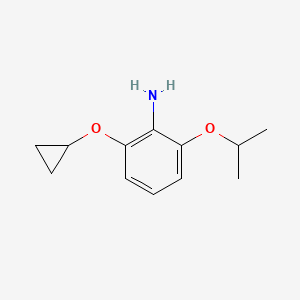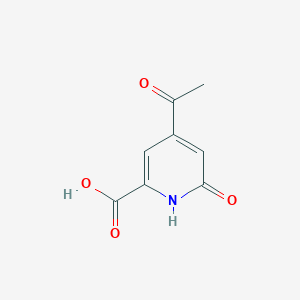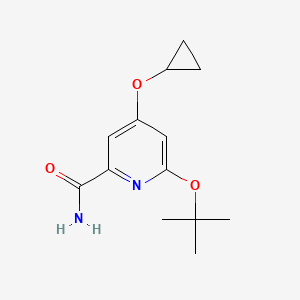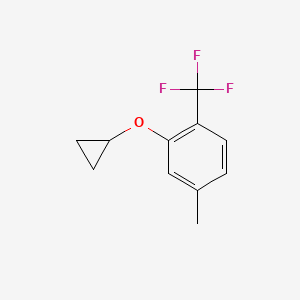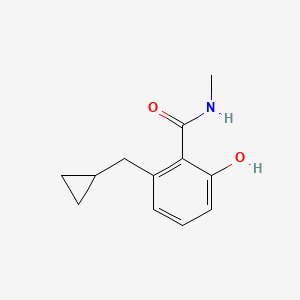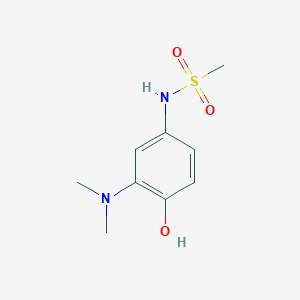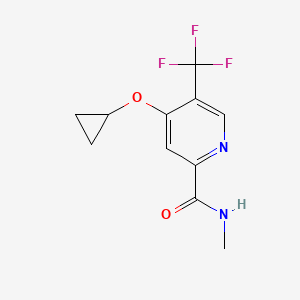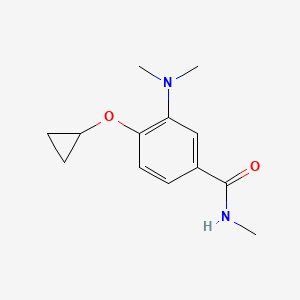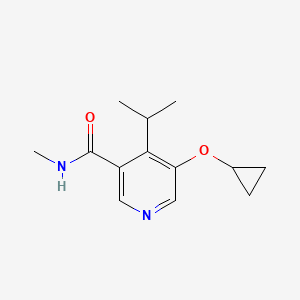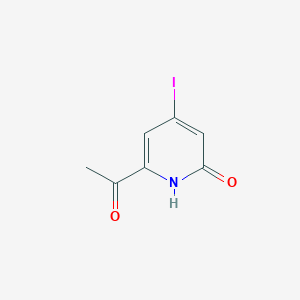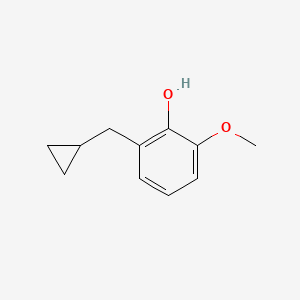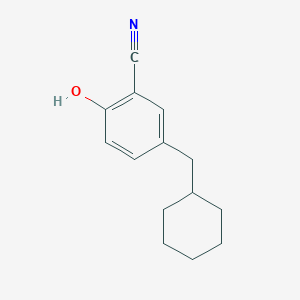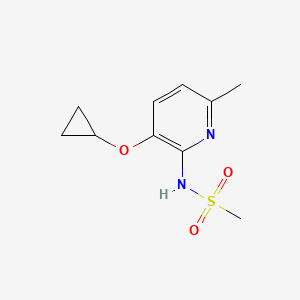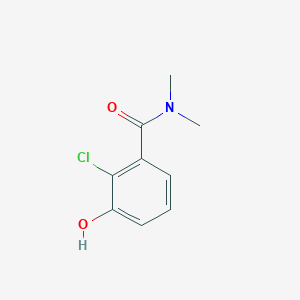
2-Chloro-3-hydroxy-N,N-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-hydroxy-N,N-dimethylbenzamide is an organic compound with the molecular formula C9H10ClNO2 It is a derivative of benzamide, characterized by the presence of a chlorine atom at the second position and a hydroxyl group at the third position on the benzene ring, along with two methyl groups attached to the nitrogen atom of the amide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-hydroxy-N,N-dimethylbenzamide typically involves multiple steps. One common method starts with 2-nitro-3-methylbenzoic acid as the initial raw material. The process includes a reduction reaction to convert the nitro group to an amino group, followed by chlorination to introduce the chlorine atom. Subsequent esterification and ammonolysis reactions yield the final product .
Industrial Production Methods
For industrial production, the synthesis route is optimized to achieve high yield and cost-effectiveness. The reaction conditions are carefully controlled to ensure mild conditions, minimal waste, and scalability. The overall yield of the synthesis route can reach over 80%, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-3-hydroxy-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the chlorine atom or convert the amide group to an amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-chloro-3-keto-N,N-dimethylbenzamide.
Reduction: Formation of 2-chloro-3-amino-N,N-dimethylbenzamide or 2-chloro-3-hydroxy-N,N-dimethylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Chloro-3-hydroxy-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Wirkmechanismus
The mechanism of action of 2-Chloro-3-hydroxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial studies, it may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-N,N-dimethylbenzamide: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
3-Chloro-N,N-dimethylbenzamide: Lacks the hydroxyl group, affecting its solubility and reactivity.
4-Hydroxy-N,N-dimethylbenzamide: The hydroxyl group is at a different position, altering its chemical properties and reactivity.
Uniqueness
2-Chloro-3-hydroxy-N,N-dimethylbenzamide is unique due to the presence of both a chlorine atom and a hydroxyl group on the benzene ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields.
Eigenschaften
Molekularformel |
C9H10ClNO2 |
|---|---|
Molekulargewicht |
199.63 g/mol |
IUPAC-Name |
2-chloro-3-hydroxy-N,N-dimethylbenzamide |
InChI |
InChI=1S/C9H10ClNO2/c1-11(2)9(13)6-4-3-5-7(12)8(6)10/h3-5,12H,1-2H3 |
InChI-Schlüssel |
COMZWLHILFMWGR-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)C1=C(C(=CC=C1)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


